molecular formula C19H29N3O B11451043 3,3-dimethyl-6-(pentylamino)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-6-(pentylamino)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11451043
M. Wt: 315.5 g/mol
InChI Key: AQNSPOAETHBCGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves multiple steps. One common synthetic route includes the reaction of appropriate pyridine derivatives with various amines under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include other pyrano[3,4-c]pyridine derivatives and related heterocyclic compounds. Compared to these, 3,3-DIMETHYL-6-(PENTYLAMINO)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific substituents, which confer distinct biological activities and chemical properties . Other similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

3,3-dimethyl-6-(pentylamino)-8-propyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H29N3O/c1-5-7-8-10-21-18-15(12-20)14-11-19(3,4)23-13-16(14)17(22-18)9-6-2/h5-11,13H2,1-4H3,(H,21,22)

InChI Key

AQNSPOAETHBCGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CCC)C#N

Origin of Product

United States

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